Lenalidomide 4'-PEG3-amine dihydrochloride is a derivative of lenalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia associated with myelodysplastic syndromes. The compound is characterized by the addition of a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. Lenalidomide itself is known for its potent antineoplastic, anti-inflammatory, and anti-angiogenic properties, functioning as a modulator of immune response and cellular signaling pathways.
Lenalidomide was first synthesized in the late 1990s and has since been extensively studied for its therapeutic applications. The specific compound, Lenalidomide 4'-PEG3-amine dihydrochloride, is utilized in research settings to explore targeted protein degradation through the recruitment of cereblon E3 ligase .
Lenalidomide 4'-PEG3-amine dihydrochloride falls under several classifications:
The synthesis of Lenalidomide 4'-PEG3-amine dihydrochloride involves several key steps:
Lenalidomide 4'-PEG3-amine dihydrochloride has a complex molecular structure that includes:
The primary chemical reactions involved in the synthesis of Lenalidomide 4'-PEG3-amine dihydrochloride include:
Lenalidomide 4'-PEG3-amine dihydrochloride operates primarily by modulating the activity of cereblon, a substrate receptor for an E3 ubiquitin ligase complex. Upon binding, it alters the specificity of this ligase, leading to the ubiquitination and subsequent degradation of key proteins involved in cancer cell survival, such as IKZF1 and IKZF3. This mechanism promotes apoptosis in malignant cells while enhancing immune responses against tumors .
Relevant data regarding these properties can be critical for formulation development in pharmaceutical applications .
Lenalidomide 4'-PEG3-amine dihydrochloride has several significant scientific uses:
This compound exemplifies how modifications to existing drugs can enhance their utility in research and therapeutic contexts.
The development of PROteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven protein degradation. First conceptualized in 2001 by Sakamoto et al., PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system (UPS) for selective protein degradation [5] [10]. This technology connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety via a chemical linker, enabling the formation of a ternary complex that triggers ubiquitination and proteasomal destruction of the target [2] [6].
Key milestones in PROTAC development include:
Table 1: Key Cereblon-Targeting Ligands in PROTAC Design
| Ligand | E3 Ligase | Key Features | PROTAC Applications |
|---|---|---|---|
| Thalidomide | CRBN | First-generation IMiD; limited degradation scope | Historical molecular glues |
| Lenalidomide | CRBN | Enhanced specificity; FDA-approved for myeloma | Basis for CRBN-recruiting PROTACs |
| Pomalidomide | CRBN | Higher potency; broader neo-substrate range | Common in oncology-focused PROTACs |
| Lenalidomide 4'-PEG3-amine | CRBN | Functionalized with terminal amine for conjugation | Building block for synthetic PROTACs |
Cereblon serves as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex (CUL4-RBX1-DDB1-CRBN), which regulates cellular protein homeostasis by directing substrates for proteasomal degradation [3] [8]. CRBN's biological significance was illuminated through the mechanism of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These drugs act as molecular glues that reshape CRBN's substrate-binding surface, enabling the recruitment and degradation of neo-substrates such as:
The structural basis of CRBN-IMiD interactions involves:
For PROTAC design, CRBN offers advantages over other E3 ligases:
Lenalidomide derivatives serve as foundational scaffolds for CRBN-based PROTACs due to their validated molecular glue functionality and chemical tractability. Lenalidomide itself promotes the CRBN-dependent degradation of disease-relevant proteins like IKZF1/3 and CK1α, demonstrating its utility in redirecting E3 ligase activity [3] [10]. The strategic modification of lenalidomide at its 4'-position enables its adaptation for PROTAC applications:
Structural Advantages of Lenalidomide 4'-PEG3-amine:
Table 2: Physicochemical Properties of Lenalidomide 4'-PEG3-amine Dihydrochloride
| Property | Value | Significance in PROTAC Design |
|---|---|---|
| Molecular Formula | C₂₁H₃₂Cl₂N₄O₆ | Defines elemental composition and molecular weight |
| Molecular Weight | 507.41 g/mol | Impacts pharmacokinetics and cell permeability |
| CAS Number | 2624336-87-2 | Unique identifier for chemical tracking |
| Purity | ≥95% (HPLC) | Ensures reproducibility in experimental results |
| Storage Conditions | -20°C | Maintains chemical stability |
| Solubility | Compatible with polar organic solvents | Facilitates onward chemistry conjugation |
Mechanistic Contributions to PROTAC Efficacy:
The integration of Lenalidomide 4'-PEG3-amine into PROTAC design exemplifies the rational engineering of E3 ligase recruiters, balancing CRBN-binding affinity, linker functionality, and synthetic feasibility to enable precision protein degradation [1] [4] [7].
Concluding Remarks
Lenalidomide 4'-PEG3-amine dihydrochloride exemplifies the strategic functionalization of clinically validated molecular glues for targeted protein degradation. Its design leverages the well-characterized CRBN-binding properties of lenalidomide while introducing a synthetically accessible chemical handle for PROTAC assembly. As PROTAC technology advances toward addressing traditionally intractable targets, modular CRBN ligands like this compound provide essential tools for interrogating disease biology and developing novel therapeutics. The ongoing optimization of E3 ligase recruiters—focusing on degradation efficiency, tissue specificity, and drug-like properties—will further establish TPD as a cornerstone of precision medicine [2] [5] [10].
Key Compounds Mentioned:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1